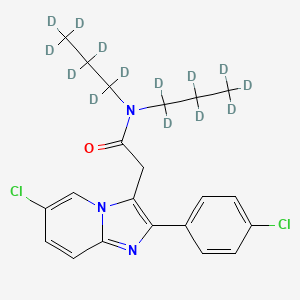

Alpidem-d14

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Alpidem-d14 is a labeled form of alpidem, a compound known for its anxiolytic properties. It is a peripheral benzodiazepine GABAA receptor ligand, which means it interacts with specific receptors in the brain to exert its effects. The molecular formula of this compound is C21H9D14Cl2N3O, and it has a molecular weight of 418.42 .

Méthodes De Préparation

The synthesis of Alpidem-d14 involves the incorporation of deuterium atoms into the alpidem molecule. While specific synthetic routes for this compound are not widely documented, the general approach involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. Industrial production methods would likely involve large-scale deuteration processes, ensuring the consistent incorporation of deuterium atoms .

Analyse Des Réactions Chimiques

Alpidem-d14, like its non-deuterated counterpart, can undergo various chemical reactions. These include:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can undergo substitution reactions where specific atoms or groups in the molecule are replaced with others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Alpidem-d14 is primarily used in scientific research due to its labeled nature, which allows for precise tracking and analysis in various studies. Its applications include:

Chemistry: Used in studies involving the GABAA receptor to understand the binding and interaction mechanisms.

Biology: Helps in tracing metabolic pathways and understanding the pharmacokinetics of alpidem.

Medicine: Used in preclinical studies to evaluate the efficacy and safety of alpidem and its derivatives.

Industry: Employed in the development of new anxiolytic drugs and in quality control processes to ensure the consistency of drug formulations

Mécanisme D'action

Alpidem-d14 exerts its effects by binding to the peripheral benzodiazepine GABAA receptors. This binding enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA), leading to anxiolytic and anticonvulsant effects. The interaction with these receptors modulates the flow of chloride ions into neurons, resulting in hyperpolarization and reduced neuronal excitability .

Comparaison Avec Des Composés Similaires

Alpidem-d14 is similar to other compounds in the Z-drug class, such as zolpidem, zaleplon, and eszopiclone. These compounds also interact with GABAA receptors but have varying affinities and efficacies. Alpidem is unique due to its higher affinity for peripheral benzodiazepine receptors compared to central ones, which may contribute to its distinct pharmacological profile .

Similar Compounds

Zolpidem: A hypnotic drug used for the short-term treatment of insomnia.

Zaleplon: Another hypnotic used for treating insomnia, with a shorter half-life than zolpidem.

Eszopiclone: A non-benzodiazepine hypnotic used for the treatment of insomnia

This compound’s unique labeling with deuterium makes it particularly valuable in research settings, providing insights that are not easily obtainable with non-labeled compounds.

Activité Biologique

Alpidem-d14 is a deuterated derivative of alpidem, an imidazopyridine compound known for its anxiolytic properties. The incorporation of deuterium into the molecular structure can influence the pharmacokinetics and biological activity of the compound. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H9D14Cl2N3O

- Molecular Weight : 418.42 g/mol

- CAS Number : 82626-01-5

Pharmacological Profile

Alpidem exhibits a unique pharmacological profile distinct from traditional benzodiazepines. Key findings regarding its biological activity include:

- Anxiolytic Effects : Alpidem has been shown to reduce anxiety-like behaviors in animal models. Studies indicate that it inhibits marble-burying behavior in mice, a common test for anxiety, and enhances feeding under stress .

- Anticonvulsant Activity : It demonstrates anticonvulsant properties, although its effectiveness varies compared to benzodiazepines. Alpidem's potency against convulsions induced by different agents differs from that of traditional benzodiazepines .

- Motor Performance : At therapeutic doses, Alpidem does not significantly impair motor performance; however, higher doses may lead to deficits in muscle strength .

This compound acts primarily as a GABAA receptor ligand, influencing neurotransmission related to anxiety and seizure control. The weak sedative effects observed may be attributed to its low intrinsic activity at these receptors. Notably, the effects of Alpidem are antagonized by flumazenil, indicating that it acts through central omega receptors .

Case Studies and Research Findings

- Behavioral Studies :

- Clinical Trials :

- Pharmacokinetic Studies :

Summary Table of Biological Activities

| Activity Type | Observed Effect | Comparison to Benzodiazepines |

|---|---|---|

| Anxiolytic | Significant reduction in anxiety | Different profile |

| Anticonvulsant | Effective against seizures | Varies by convulsive agent |

| Motor Performance | Minimal impairment at therapeutic doses | Higher doses impair performance |

| Memory Impairment | Weak potential at high doses | Less impact than benzodiazepines |

Propriétés

IUPAC Name |

2-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-bis(1,1,2,2,3,3,3-heptadeuteriopropyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23Cl2N3O/c1-3-11-25(12-4-2)20(27)13-18-21(15-5-7-16(22)8-6-15)24-19-10-9-17(23)14-26(18)19/h5-10,14H,3-4,11-13H2,1-2H3/i1D3,2D3,3D2,4D2,11D2,12D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRTIDHTUMYMPRU-UZMWREIHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)CC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(C(=O)CC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.